![molecular formula C13H19NO3 B585001 Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine CAS No. 1346600-77-8](/img/structure/B585001.png)
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine
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Description
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine is a labelled analogue of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, which is an impurity of Venlafaxine . It is also known as Ethyl 3-(Dimethylamino)-2-(4-hydroxyphenyl)propionate .
Synthesis Analysis
The synthesis of Venlafaxine, the parent compound of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, has been reported in the literature . An improved and impurity-free synthetic method for large-scale synthesis of venlafaxine hydrochloride was developed using inexpensive reagents.Molecular Structure Analysis
The molecular structure of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine was characterized using a series of solid-state techniques, viz., powder X-ray diffraction, differential scanning calorimetry, thermogravimetric analysis, Fourier transform infrared spectroscopy, and solid-state nuclear magnetic resonance, and the crystal structure was determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Venlafaxine, the parent compound of Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine, have been described in the literature . Venlafaxine works by increasing serotonin levels, norepinephrine, and dopamine in the brain by blocking transport proteins and stopping their reuptake at the presynaptic terminal .Scientific Research Applications
Pharmacological Properties
Venlafaxine is a phenylethylamine derivative that facilitates neurotransmission in the brain by blocking the presynaptic reuptake of serotonin (5-HT) and noradrenaline (norepinephrine). This mechanism is consistent with its efficacy and tolerability in treating major depression. Clinical data indicate that venlafaxine is at least as effective as traditional antidepressants with a potentially rapid onset of action and fewer anticholinergic effects and cardiotoxicity, making it a preferred option for major depression treatment due to its overall tolerability profile (Holliday & Benfield, 1995).
Extraction Techniques for Analysis
The review of current methods for extracting venlafaxine and its metabolites from biological matrices highlights liquid-liquid extraction as the most effective technique. This insight is pivotal for analytical studies and therapeutic drug monitoring, offering a foundation for developing cost-effective and efficient extraction methods that ensure high recovery rates of venlafaxine and its main metabolite, O-demethylvenlafaxine, from diagnostic materials (Dziurkowska & Wesołowski, 2013).
Pharmacokinetics and Drug Interaction
Venlafaxine's pharmacokinetics and drug interaction potential are crucial for selecting the best drug therapy for depression. It has a low potential for drug interactions at the Cytochrome P450 enzyme system, facilitating successful treatment through easy monitoring and dosing. This characteristic, along with its short half-life and rapid attainment of therapeutic effects, underscores venlafaxine's suitability for once-daily dosing without significant drug interaction risks (Ereshefsky & Dugan, 2000).
Clinical Applications Beyond Depression
Venlafaxine's efficacy in treating chronic pain, including neuropathic pain, has been reviewed, indicating its potential beyond traditional antidepressant uses. Although TCAs have been the mainstay for chronic pain treatment, venlafaxine, as a newer antidepressant, shows promise due to its specific pharmacological action on noradrenergic and serotoninergic pathways and a more favorable side-effect profile compared to TCAs (Ansari, 2000).
properties
IUPAC Name |
ethyl 3-(dimethylamino)-2-(4-hydroxyphenyl)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-17-13(16)12(9-14(2)3)10-5-7-11(15)8-6-10/h5-8,12,15H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBJSBSTMXHOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyclohexanol-ethoxycarbonyl-O-desmethyl Venlafaxine |
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